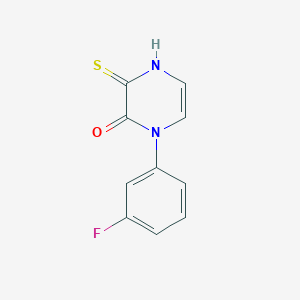
1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a fluorophenyl and sulfanylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a catalyst or base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group may participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one: shares similarities with other pyrazinone derivatives and sulfur-containing heterocycles.
1-(3-Fluorophenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-thione: A closely related compound with a thione group instead of a sulfanylidene group.
3-Fluorophenyl derivatives: Compounds with similar fluorophenyl substitution but different core structures.
Uniqueness: The unique combination of a fluorophenyl group and a sulfanylidene group in the pyrazinone core distinguishes this compound from other compounds. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7FN2OS |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-sulfanylidene-1H-pyrazin-3-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-2-1-3-8(6-7)13-5-4-12-9(15)10(13)14/h1-6H,(H,12,15) |
InChI Key |
SQEKPEQIWPRWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CNC(=S)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















